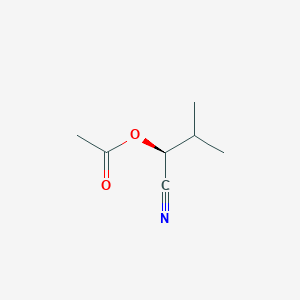
(1S)-1-Cyano-2-methylpropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Cyano-2-methylpropyl acetate: is an organic compound with the molecular formula C6H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Cyano-2-methylpropyl acetate typically involves the reaction of hydrocyanic acid with an appropriate aldehyde or ketone, followed by esterification. One common method involves the reaction of hydrocyanic acid with acrolein to form acrolein cyanohydrin, which is then esterified with acetic anhydride in the presence of a catalyst such as N,N-dimethylaminopyridine carboxylate .
Industrial Production Methods: In industrial settings, the production of this compound can be carried out using continuous flow reactors to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (1S)-1-Cyano-2-methylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Chemistry: (1S)-1-Cyano-2-methylpropyl acetate is used as an intermediate in organic synthesis, particularly in the preparation of other chiral compounds. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and esters. It serves as a model substrate for investigating the specificity and activity of various enzymes.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a building block for synthesizing chiral drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug discovery.
Industry: In industrial applications, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and chiral nature make it suitable for producing high-value products.
Mechanism of Action
The mechanism of action of (1S)-1-Cyano-2-methylpropyl acetate depends on the specific reactions it undergoes. In general, the nitrile group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
(1R)-1-Cyano-2-methylpropyl acetate: The enantiomer of (1S)-1-Cyano-2-methylpropyl acetate, with similar chemical properties but different biological activity.
1-Cyano-2-methylpropyl acetate: The racemic mixture containing both (1S) and (1R) enantiomers.
1-Cyano-2-methylpropyl butyrate: A similar compound with a different ester group.
Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different biological activities and reactivities compared to its enantiomer or racemic mixture. This makes it particularly valuable in applications requiring high stereochemical purity.
Properties
CAS No. |
72690-95-0 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
[(1S)-1-cyano-2-methylpropyl] acetate |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7(4-8)10-6(3)9/h5,7H,1-3H3/t7-/m1/s1 |
InChI Key |
OGXVTSXSSPXBMW-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C#N)OC(=O)C |
Canonical SMILES |
CC(C)C(C#N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


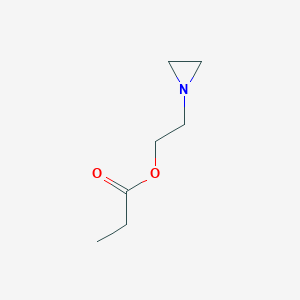
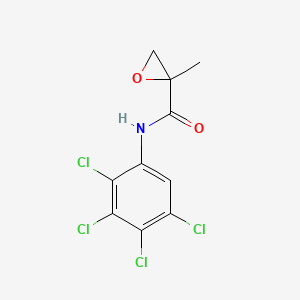
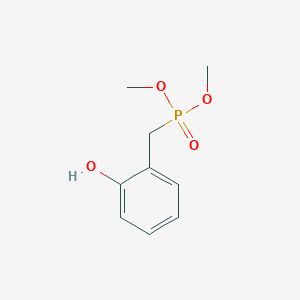
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)
![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
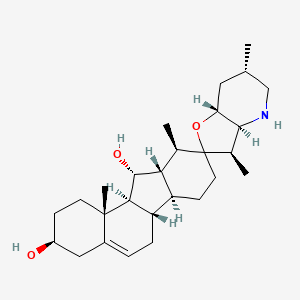
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
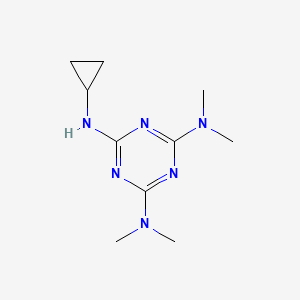

![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)

